Cas no 1220033-84-0 (N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine)

N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine 化学的及び物理的性質
名前と識別子
-
- N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine
- N1-Benzyl-N1-ethyl-4-(methylsulfonyl)benzene-1,3-diamine
- 1-N-benzyl-1-N-ethyl-4-methanesulfonylbenzene-1,3-diamine
-
- インチ: 1S/C16H20N2O2S/c1-3-18(12-13-7-5-4-6-8-13)14-9-10-16(15(17)11-14)21(2,19)20/h4-11H,3,12,17H2,1-2H3
- InChIKey: GSHUIJTXTBFPCT-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=CC(=CC=1N)N(CC)CC1C=CC=CC=1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 413
- トポロジー分子極性表面積: 71.8
N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1672529-5g |
N1-benzyl-N1-ethyl-4-(methylsulfonyl)benzene-1,3-diamine |
1220033-84-0 | 98% | 5g |
¥7330.00 | 2024-08-09 | |
TRC | N044225-250mg |
N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine |
1220033-84-0 | 250mg |
$ 375.00 | 2022-06-03 | ||
TRC | N044225-125mg |
N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine |
1220033-84-0 | 125mg |
$ 230.00 | 2022-06-03 | ||
Crysdot LLC | CD12171320-5g |
N1-Benzyl-N1-ethyl-4-(methylsulfonyl)benzene-1,3-diamine |
1220033-84-0 | 95+% | 5g |
$499 | 2024-07-23 |
N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamineに関する追加情報
Introduction to N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine (CAS No: 1220033-84-0)
N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine, a compound with the CAS number 1220033-84-0, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of multiple functional groups, including a benzene ring substituted with a methylsulfonyl group and amino groups, makes it a versatile candidate for further chemical modifications and biological studies.
The chemical structure of N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine consists of a central benzene ring that is modified with a methylsulfonyl group at the 4-position and two amino groups at the 1 and 3 positions. Additionally, the molecule is substituted with a benzyl group at the N1 position and an ethyl group at the other N1 position. This complex arrangement of functional groups provides numerous opportunities for interactions with biological targets, making it an attractive compound for medicinal chemists.
Recent research in the field of pharmaceutical chemistry has highlighted the importance of molecules with multiple substituents on aromatic rings. These compounds often exhibit enhanced binding affinity and selectivity towards biological targets, which is crucial for the development of effective drugs. The N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine molecule fits well within this category, as its structural features suggest potential interactions with enzymes and receptors involved in various disease pathways.
One of the most intriguing aspects of N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine is its potential role in modulating inflammatory pathways. The methylsulfonyl group is known to have anti-inflammatory properties, and when combined with other functional groups such as amino groups, it can enhance the compound's ability to interact with inflammatory mediators. Studies have shown that compounds containing methylsulfonyl groups can inhibit the production of pro-inflammatory cytokines, making them promising candidates for treating chronic inflammatory diseases.
In addition to its anti-inflammatory potential, N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine may also have applications in the treatment of neurological disorders. The benzene ring and its substituents can interact with neurotransmitter receptors, potentially leading to therapeutic effects on conditions such as depression, anxiety, and neurodegenerative diseases. Current research is exploring how modifications to this molecule can improve its efficacy and selectivity for specific neurological targets.
The synthesis of N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine involves several steps that require careful optimization to ensure high yield and purity. The process typically starts with the preparation of a benzene derivative that is subsequently modified through sulfonylation and amination reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions can be employed to introduce the benzyl and ethyl groups efficiently. These synthetic strategies are critical for producing enough material for both preclinical studies and potential future clinical trials.
Once synthesized, N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine undergoes rigorous testing to evaluate its pharmacological properties. This includes in vitro assays to assess its interaction with biological targets such as enzymes and receptors, as well as in vivo studies to evaluate its efficacy and safety in animal models. These studies provide valuable insights into the compound's potential therapeutic applications and help guide further development efforts.
The importance of computational methods in drug discovery cannot be overstated. Molecular modeling techniques are increasingly used to predict how N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine will interact with biological targets based on its structure. These methods can help identify potential binding sites and optimize the compound's design for better efficacy. By leveraging computational tools alongside experimental data, researchers can accelerate the drug development process significantly.
Future directions for research on N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine include exploring new synthetic routes that improve yield and reduce costs. Additionally, investigating its mechanism of action will provide a deeper understanding of how it affects biological pathways. This knowledge can be used to develop more targeted therapies that minimize side effects while maximizing therapeutic benefits.
In conclusion, N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine (CAS No: 1220033-84-0) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for further research into treating inflammatory diseases and neurological disorders. As our understanding of molecular interactions continues to grow, compounds like this one will play a crucial role in developing new treatments that improve human health.
1220033-84-0 (N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine) 関連製品
- 1643563-09-0(2-(Ethyl-d5)aniline)
- 1276308-93-0(1-(3-chlorophenoxy)-4-fluoro-2-nitrobenzene)
- 2059972-04-0(tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro1-benzopyran-2,3'-piperidine-1'-carboxylate)
- 2229346-90-9(2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid)
- 2207-96-7(Methyl (E)-2-Phenyldiazene-1-carboxylate)
- 22278-31-5(Ethyl 7-cyano-3-oxoheptanoate)
- 2172533-95-6(4-amino-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid)
- 1228561-83-8(3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine)
- 1823261-96-6(4-Amino-3-{pyrazolo[1,5-a]pyridin-3-yl}butanoic acid)
- 1154963-41-3(3-((trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine)




